Nanaomycin

Epigenetics Cancer Research DNMT Inhibitors

Nanaomycin A is the first and only selective DNMT3B inhibitor (IC50 500 nM) with no DNMT1 inhibition at ≤5 μM, enabling isoform-specific epigenetic interrogation without pan-DNMT confounding effects. This pyranonaphthoquinone antibiotic reactivates silenced tumor suppressor genes (RASSF1A) and reduces global methylation in HCT116, A549, and HL60 cancer cells. With sub-100 nM antimalarial potency (IC80 33.1 nM vs. P. falciparum) and broad-spectrum antimicrobial activity (MIC <0.01–1.56 μg/mL), it is an essential reference standard for SAR and drug discovery programs. Unlike inactive analogs F and G and the ~6-fold more toxic analog B, verified Nanaomycin A guarantees compound-specific biological fidelity.

Molecular Formula C16H14O6
Molecular Weight 302.28 g/mol
Cat. No. B8674348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNanaomycin
Molecular FormulaC16H14O6
Molecular Weight302.28 g/mol
Structural Identifiers
SMILESCC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O
InChIInChI=1S/C16H14O6/c1-7-13-10(5-8(22-7)6-12(18)19)15(20)9-3-2-4-11(17)14(9)16(13)21/h2-4,7-8,17H,5-6H2,1H3,(H,18,19)
InChIKeyZCJHPTKRISJQTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nanaomycin for Scientific Procurement: A Quantitative Guide to Compound Selection and Differential Activity


Nanaomycin, primarily referring to nanaomycin A (CAS 52934-83-5), is a pyranonaphthoquinone antibiotic originally isolated from Streptomyces rosa subsp. notoensis [1]. It belongs to the benzoisochromanequinone class and exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria, mycoplasmas, and dermatophytic fungi [2]. Beyond its antimicrobial properties, nanaomycin A has been identified as the first selective inhibitor of DNA methyltransferase 3B (DNMT3B), with an IC50 of approximately 500 nM, and demonstrates antiproliferative effects against various human cancer cell lines [3]. The compound is commercially available for research purposes, with procurement decisions requiring careful consideration of specific activity profiles, selectivity, and comparative performance against structural analogs and alternative agents.

Why Nanaomycin Analogs and Class Alternatives Cannot Be Interchanged Without Quantitative Verification


Nanaomycins are a structurally diverse family of pyranonaphthoquinone antibiotics with significant variability in biological activity, selectivity, and safety profiles across analogs. Direct evidence demonstrates that nanaomycin F and G, despite sharing the core scaffold with nanaomycin A, exhibit complete loss of antimicrobial activity due to drastically reduced superoxide radical production [1]. Furthermore, nanaomycin B differs substantially in acute toxicity (LD50 = 169 mg/kg i.p. in mice) compared to nanaomycin A (LD50 = 28.2 mg/kg i.p.), representing a ~6-fold safety margin difference [2]. Even within the DNMT inhibitory class, nanaomycin A is distinguished by its unprecedented selectivity for DNMT3B over DNMT1, a property not shared by non-selective DNA methyltransferase inhibitors such as 5-azacytidine or decitabine [3]. These documented disparities in efficacy, selectivity, and toxicity underscore the necessity for compound-specific validation rather than generic analog substitution in experimental design and procurement.

Nanaomycin Quantitative Evidence Guide: Head-to-Head Comparative Data for Informed Compound Selection


Selective DNMT3B Inhibition: Nanaomycin A vs. Non-Selective DNA Methyltransferase Inhibitors

Nanaomycin A is the first selective inhibitor of DNA methyltransferase 3B (DNMT3B) identified, with an IC50 of 500 nM in biochemical methylation assays [1]. Critically, it demonstrates no inhibition of DNMT1 at concentrations up to 5 μM, establishing its selectivity profile [1]. This contrasts with clinically used DNA methyltransferase inhibitors such as 5-azacytidine and decitabine, which non-selectively inhibit both DNMT1 and DNMT3B, leading to broad genomic demethylation and distinct toxicity profiles [2].

Epigenetics Cancer Research DNMT Inhibitors

Antimicrobial Activity Retention vs. Complete Loss in Nanaomycin Analogs

Direct head-to-head comparison of nanaomycin A with structurally related analogs nanaomycin F and G reveals a stark activity dichotomy. Nanaomycin A exhibits broad antimicrobial activity against bacteria and fungi, whereas nanaomycin F and G demonstrated no bioactivity against all bacteria and fungi tested [1]. This functional divergence correlates with a major decrease in superoxide radical production in nanaomycin F and G compared to nanaomycin A [1].

Antibiotic Discovery Natural Products Structure-Activity Relationship

Differential Acute Toxicity: Nanaomycin A vs. Nanaomycin B in Murine Models

Comparative acute toxicity studies in mice reveal a significant safety margin difference between nanaomycin A and nanaomycin B. Nanaomycin A exhibits an intraperitoneal LD50 of 28.2 mg/kg, whereas nanaomycin B shows a substantially higher LD50 of 169 mg/kg, representing an approximately 6-fold lower acute toxicity [1]. This difference in systemic toxicity profiles is critical for selecting the appropriate analog for in vivo studies.

Toxicology Preclinical Safety Antibiotic Development

Antiproliferative Potency Across Human Cancer Cell Lines

Nanaomycin A exhibits differential antiproliferative potency across three human cancer cell lines, with IC50 values of 400 nM in HCT116 (colon), 800 nM in HL60 (leukemia), and 4,100 nM in A549 (lung) after 72-hour exposure [1]. This spectrum of activity, combined with its DNMT3B-selective inhibition and induction of RASSF1A tumor suppressor gene expression [1], distinguishes nanaomycin A from non-selective cytotoxic agents.

Cancer Therapeutics Cytotoxicity Screening DNMT3B Inhibition

In Vivo Antifungal Efficacy: Nanaomycin A Comparable to Siccanin in Guinea Pig Model

In a direct comparative in vivo study, topically applied nanaomycin A demonstrated therapeutic efficacy comparable to siccanin against experimental Trichophyton mentagrophytes infection in guinea pigs [1]. Both compounds were very effective in improving lesion conditions and preventing fungal growth in infected tissues [1]. This establishes nanaomycin A's in vivo antifungal activity at a level equivalent to an established antifungal agent.

Antifungal Therapy Dermatophytosis Veterinary Medicine

Nanaomycin Procurement Guide: Recommended Research and Industrial Application Scenarios


Epigenetic Cancer Research Requiring DNMT3B-Selective Inhibition

Based on evidence that nanaomycin A is the first selective DNMT3B inhibitor with an IC50 of 500 nM and no DNMT1 inhibition at ≤5 μM [1], this compound is uniquely suited for studies investigating DNMT3B-specific roles in cancer epigenetics. It enables isoform-specific interrogation without the confounding effects of pan-DNMT inhibition seen with azacytidine/decitabine. The compound's ability to reactivate silenced tumor suppressor genes (e.g., RASSF1A) and reduce global methylation in HCT116, A549, and HL60 cells [1] further supports its use in functional epigenomics and preclinical oncology research.

Antimicrobial Screening Against Gram-Positive Bacteria and Dermatophytes

Given nanaomycin A's broad antimicrobial activity with MICs ranging from <0.01 to 1.56 μg/mL against bacteria and 0.4 to 12.5 μg/mL against fungi [1], and its demonstrated in vivo efficacy in dermatophytosis models comparable to siccanin [2], this compound is recommended for antimicrobial discovery programs targeting Gram-positive pathogens, mycoplasma, and dermatophytic fungi. The stark activity difference versus inactive analogs nanaomycin F and G [3] also makes nanaomycin A a valuable reference standard for structure-activity relationship studies.

Antiparasitic Research Targeting Plasmodium falciparum

Nanaomycin A demonstrates potent in vitro antimalarial activity against the human malaria parasite Plasmodium falciparum with an IC80 of 33.1 nM [1]. This sub-100 nM potency positions nanaomycin A as a promising lead compound or reference standard for antimalarial drug discovery programs, particularly those exploring novel mechanisms of action beyond established antimalarial classes.

Comparative Toxicology and Safety Profiling Studies

The documented ~6-fold difference in acute systemic toxicity between nanaomycin A (LD50 = 28.2 mg/kg i.p., mice) and nanaomycin B (LD50 = 169 mg/kg i.p., mice) [1] provides a quantitative framework for comparative toxicology investigations. Researchers studying the relationship between pyranonaphthoquinone structure and toxicity can utilize both compounds to dissect the molecular determinants of differential safety profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nanaomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.